molecular formula C11H14ClN3O2S2 B2816355 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1226457-16-4

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2816355
CAS No.: 1226457-16-4
M. Wt: 319.82
InChI Key: MGPNMEQUNXFCJZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: a pyrazole ring and a thiophene sulfonamide group . The 3,5-dimethylpyrazole moiety is a key structural feature found in compounds with a broad therapeutic profile, including demonstrated anti-inflammatory and anticancer activities in research settings . Concurrently, the 5-chlorothiophene-2-sulfonamide component is a versatile scaffold renowned for its diverse biological interactions, contributing to a range of pharmacological properties such as antimicrobial, anti-cancer, and enzyme inhibitory effects . The integration of these subunits makes this compound a valuable template for constructing combinatorial libraries and conducting structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or lead structure in the development of novel therapeutic agents, particularly for investigating new targets in oncology and inflammation . Its mechanism of action is likely multifaceted and dependent on the specific structural context, but may involve interactions with enzyme active sites, such as carbonic anhydrase or dihydropteroate synthetase, which are known to be modulated by sulfonamide-containing molecules . This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S2/c1-8-7-9(2)15(14-8)6-5-13-19(16,17)11-4-3-10(12)18-11/h3-4,7,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPNMEQUNXFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Attachment to the Thiophene Ring: The pyrazole derivative is then reacted with 2-chlorothiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide linkage.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of pyrazole derivatives, including 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, as anticancer agents. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of a series of pyrazole derivatives that demonstrated potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Study ReferenceFindings
Pyrazole derivatives showed high cytotoxicity against cancer cell lines.
Compounds exhibited mechanisms leading to apoptosis in tumor cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A review reported that certain pyrazole compounds displayed superior anti-inflammatory activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Study ReferenceFindings
Inhibition of COX enzymes by pyrazole derivatives led to reduced inflammation.
Enhanced selectivity for COX-2 over COX-1 was observed in some derivatives.

Anticoagulant Activity

Another significant application of this compound is its potential as an anticoagulant agent. Research has indicated that certain thiophene-based compounds can act as inhibitors of factor Xa, a key player in the coagulation cascade. This suggests that this compound may be useful in preventing thromboembolic disorders .

Study ReferenceFindings
The compound acts as an inhibitor of factor Xa, indicating potential for anticoagulant therapy.

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its promising anti-inflammatory and anticancer properties, demonstrating significant efficacy in vitro against specific cancer cell lines and inflammatory models .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the structure-activity relationship (SAR) of thiophene-based compounds, revealing that modifications to the pyrazole moiety significantly influenced biological activity. The study concluded that the presence of the chloro group and the ethyl substitution were critical for enhancing the therapeutic potential of the compound .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and enzymes, modulating their activity. The chlorine atom and thiophene ring contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and molecular differences between 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide and related compounds identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₁H₁₄ClN₃O₂S₂ 319.84 Thiophene with Cl (C5), sulfonamide (C2), and pyrazole-ethyl side chain (3,5-dimethyl)
5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide (BG16084) C₁₀H₁₀ClNO₃S₂ 291.77 Thiophene with Cl (C5), sulfonamide (C2), and furan-ethyl side chain
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide (BG16085) C₁₇H₁₅N₅O₄ 353.33 Benzofuran-carboxamide core with oxadiazole and pyrazole substituents

Structural and Functional Analysis:

Heterocyclic Backbone :

  • The target compound and BG16084 share a thiophene-sulfonamide core, whereas BG16085 features a benzofuran-carboxamide system. Thiophene derivatives are often associated with enhanced metabolic stability compared to furans due to reduced susceptibility to oxidative degradation .

Substituent Effects: The pyrazole-ethyl group in the target compound introduces two nitrogen atoms and methyl groups, which may enhance hydrogen-bonding capacity and lipophilicity.

Electronic Properties :

  • The chlorine atom on the thiophene ring in the target compound and BG16084 increases electrophilicity, which could influence reactivity in nucleophilic substitution reactions. BG16085’s methoxy group on the benzofuran ring contributes electron-donating effects, altering electronic density distribution .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (319.84 g/mol) compared to BG16084 (291.77 g/mol) may reduce aqueous solubility, a common trade-off with increased lipophilicity from the pyrazole group. BG16085’s larger structure (353.33 g/mol) further emphasizes this trend .

Research Findings and Implications

  • Synthetic Accessibility : The pyrazole-ethyl side chain in the target compound likely requires multi-step synthesis, including cyclization for pyrazole formation and sulfonamide coupling. BG16084’s furan-ethyl group may be simpler to introduce, as furans are readily functionalized .
  • BG16085’s oxadiazole-pyrazole motif is common in kinase inhibitors, suggesting divergent therapeutic potentials .

Biological Activity

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₆ClN₃O₂S
  • Molecular Weight : 365.9 g/mol
  • CAS Number : 2034375-91-0

The compound exhibits a broad spectrum of biological activities attributed to its structural features. Similar compounds have demonstrated interactions with various biochemical pathways, leading to diverse effects such as:

  • Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. Studies indicate that compounds with pyrazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
  • Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activity, potentially through the inhibition of cyclooxygenase enzymes.
  • Antimicrobial Properties : Compounds similar to this sulfonamide have shown effectiveness against various bacterial and fungal strains.

Anticancer Activity

Research indicates that derivatives containing the pyrazole structure exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AMCF7 (Breast Cancer)3.79Induces apoptosis
Compound BNCI-H460 (Lung Cancer)42.30Cell cycle arrest
Compound CHepG2 (Liver Cancer)26.00Inhibits proliferation

These findings suggest that this compound may have similar or enhanced anticancer properties due to its unique structure.

Anti-inflammatory Activity

In vitro studies have shown that compounds related to this sulfonamide can reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been tested against various microbial strains, demonstrating significant antibacterial and antifungal activities. For example:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

Case Studies

  • Anticancer Study : A study published in MDPI evaluated the efficacy of pyrazole derivatives against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition and induced apoptosis in MCF7 and HCT116 cell lines .
  • Anti-inflammatory Study : Research conducted on related sulfonamide compounds revealed their ability to inhibit the production of TNF-alpha in macrophages, suggesting a potential mechanism for their anti-inflammatory effects .
  • Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives highlighted their effectiveness against resistant strains of bacteria, underscoring the potential for developing new antimicrobial agents based on this compound .

Q & A

Q. Q1. What are the established synthetic routes for 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves coupling a thiophene-sulfonamide precursor with a pyrazole-containing alkylamine. Key steps include:

  • Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide (see synthesis of analogous pyrazole-ethylamine derivatives in ).
  • Coupling Optimization : Use of inert atmospheres (N₂/Ar) and polar aprotic solvents (e.g., DMF, DCM) to minimize side reactions. Temperature control (0–25°C) prevents thermal degradation of intermediates.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity (based on protocols for related sulfonamides ).

Q. Q2. How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole CH₃ groups at δ 2.1–2.3 ppm; thiophene-SO₂NH resonance at δ 7.5–8.0 ppm ).
  • Mass Spectrometry : HRMS (ESI) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error.
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL for small-molecule refinement; see ).

Advanced Research Questions

Q. Q3. How does the compound interact with biological targets such as 5-HT₆ receptors, and what experimental assays resolve partial agonist vs. inverse agonist activity?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies using [³H]LSD or [³H]5-HT in HEK-293 cells expressing human 5-HT₆ receptors (protocols from ).
  • cAMP Pathway Analysis :
    • Forskolin Enhancement : Pre-treatment with forskolin (10 µM) amplifies cAMP responses, aiding detection of partial agonism (e.g., E-6801/E-6837 analogs ).
    • Constitutive Activity : Use S267K mutant 5-HT₆ receptors to assess inverse agonism (SB-271046 as a reference ).
  • Data Interpretation : Partial agonists show <50% maximal cAMP stimulation vs. 5-HT; inverse agonists suppress basal activity.

Q. Q4. What strategies mitigate contradictions in antitumor activity data across cell lines?

Methodological Answer:

  • Cell Line Selection : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors ).
  • Mechanistic Profiling :
    • Apoptosis Assays : Annexin V/PI staining to differentiate cytotoxic vs. cytostatic effects.
    • Target Engagement : Western blotting for downstream markers (e.g., caspase-3 cleavage, PARP inhibition).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., thiophene vs. thiadiazole sulfonamides) to isolate pharmacophore contributions .

Q. Q5. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT₆) to identify critical binding residues (e.g., hydrophobic pockets accommodating pyrazole-CH₃ groups ).
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3), reduce CYP450 inhibition, and enhance blood-brain barrier permeability (key for CNS targets ).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to prioritize stable analogs .

Experimental Design & Data Contradiction Analysis

Q. Q6. How should researchers design dose-response studies to account for the compound’s dual activity (e.g., partial agonist in one assay, antagonist in another)?

Methodological Answer:

  • Assay-Specific Protocols :
    • cAMP Assays : Test 10⁻¹²–10⁻⁴ M concentrations in triplicate, with/without forskolin, to capture concentration-dependent efficacy shifts .
    • Functional Antagonism : Pre-incubate cells with the compound before adding 5-HT to assess blockade of maximal response.
  • Statistical Validation : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and compare Hill slopes for mechanistic insights.

Q. Q7. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data for the compound’s conformation?

Methodological Answer:

  • Variable-Temperature NMR : Detect dynamic conformational changes (e.g., pyrazole ring puckering) by acquiring spectra at 25°C vs. –40°C .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and compare computed NMR shifts with experimental data to validate dominant conformers .
  • Crystallographic Refinement : Apply SHELXL restraints for disordered moieties (e.g., ethyl linker flexibility) to improve model accuracy .

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